molecular formula C8H14N2O B13244351 1-[(3AR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

1-[(3AR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one

Cat. No.: B13244351
M. Wt: 154.21 g/mol
InChI Key: JVTWFZWFTGAAGI-OCAPTIKFSA-N
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Description

Historical Context of Octahydropyrrolo[3,4-c]pyrrole Derivatives in Medicinal Chemistry

The octahydropyrrolo[3,4-c]pyrrole core emerged as a privileged structure in drug discovery following its initial exploration in pigment chemistry. Early patents described pyrrolo[3,4-c]pyrroles as dyes for plastics and paints, but their biomedical potential became evident with the discovery of orexin receptor modulation. Letavic et al. (2015) demonstrated that selective orexin-2 antagonists based on this scaffold, such as JNJ-42847922, could promote sleep in preclinical models. The rigid bicyclic system provided optimal geometry for receptor binding while enabling tunable physicochemical properties through substituent modifications.

A key advancement involved optimizing pharmacokinetic profiles by introducing polar functional groups. For example, Lane et al. (2006) synthesized derivatives with improved aqueous solubility by appending acetyl groups to the pyrrolo[3,4-c]pyrrole nitrogen. These efforts culminated in clinical candidates addressing insomnia and neurological disorders, establishing the scaffold’s versatility.

Properties

Molecular Formula

C8H14N2O

Molecular Weight

154.21 g/mol

IUPAC Name

1-[(3aS,6aR)-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]ethanone

InChI

InChI=1S/C8H14N2O/c1-6(11)10-4-7-2-9-3-8(7)5-10/h7-9H,2-5H2,1H3/t7-,8+

InChI Key

JVTWFZWFTGAAGI-OCAPTIKFSA-N

Isomeric SMILES

CC(=O)N1C[C@H]2CNC[C@H]2C1

Canonical SMILES

CC(=O)N1CC2CNCC2C1

Origin of Product

United States

Preparation Methods

Step-by-Step Synthesis

  • Pyrrolopyrrole Core Formation :

    • Start with appropriate precursors such as pyrrole and pyrrolidine derivatives.
    • Use condensation reactions to form the bicyclic structure.
  • Acylation :

    • React the pyrrolopyrrole core with acetyl chloride or acetic anhydride in the presence of a base to introduce the ethan-1-one group.
  • Stereochemical Control :

    • Employ chiral catalysts or auxiliaries to ensure the desired stereochemistry.

Reaction Conditions

Step Reagents Conditions Yield
Core Formation Pyrrole derivative, Pyrrolidine derivative Condensation conditions (e.g., reflux in ethanol) 70-80%
Acylation Acetyl chloride, Triethylamine Room temperature, dichloromethane 80-90%
Stereochemical Control Chiral catalyst (e.g., chiral amine) Asymmetric conditions (e.g., low temperature) 60-70%

Chemical and Physical Properties

1-[(3AR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one hydrochloride has several notable properties:

Chemical Reactions Analysis

1-[(3AR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1-[(3AR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(3AR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pyrrolo[3,4-c]pyrrole scaffold is a versatile pharmacophore. Below is a comparative analysis of structurally related compounds:

Bicyclic Amine Derivatives with Acetyl or Ketone Substituents

1-[(3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one (Target Compound)

  • Substituent : Acetyl group.
  • Key Use : Building block for drug discovery.
  • Salt Form : Hydrochloride salt enhances aqueous solubility .

1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one (CAS 2093959-73-8) Substituent: Propynone (alkyne-linked ketone). Molecular Formula: C₁₁H₁₃F₃N₂O₃ (with trifluoroacetic acid adduct). Application: Intermediate for click chemistry due to the alkyne moiety .

Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one (CAS 1820581-33-6)

  • Substituent : Lactam (cyclic amide).
  • Properties : Density = 1.131 g/cm³, predicted boiling point = 337.2°C, pKa = 16.05.
  • Significance : The lactam structure introduces hydrogen-bonding capability, enhancing target affinity .

Substituted Aromatic and Heterocyclic Derivatives

[(3aR,6aS)-5-(4,6-Dimethylpyrimidin-2-yl)hexahydropyrrolo[3,4-c]pyrrol-2-yl][2-fluoro-6-(triazol-2-yl)phenyl]methanone Molecular Formula: C₂₁H₂₂FN₇O. Substituents: Pyrimidinyl and fluorophenyl-triazole groups. Application: Designed for kinase inhibition, leveraging the pyrimidine moiety’s affinity for ATP-binding pockets .

2-(3-Pyridinyl)octahydropyrrolo[3,4-c]pyrrole (InChIKey: KOMXDDRATCALPT-AOOOYVTPSA-N) Substituent: Pyridinyl. Molecular Formula: C₁₁H₁₅N₃.

1-[(3aR,6aS)-5-(Benzotriazole-5-carbonyl)hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-[4-(trifluoromethoxy)phenyl]propan-1-one

  • Activity : IC₅₀ = 0.0098589 µM against rat Autotaxin.
  • Substituents : Benzotriazole and trifluoromethoxyphenyl groups.
  • Significance : Demonstrates how electron-withdrawing substituents (e.g., trifluoromethoxy) enhance enzymatic inhibition .

Data Tables

Compound Name Molecular Formula Molecular Weight Substituents/Modifications Key Properties/Activities References
1-[(3aR,6aS)-Octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one C₈H₁₄N₂O 154.21 g/mol Acetyl Building block; hydrochloride salt
Hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one C₆H₁₀N₂O 126.16 g/mol Lactam Density: 1.131 g/cm³; pKa = 16.06
1-[Octahydropyrrolo[3,4-c]pyrrol-2-yl]prop-2-yn-1-one (trifluoroacetic acid) C₁₁H₁₃F₃N₂O₃ 278.23 g/mol Propynone, trifluoroacetic acid adduct Click chemistry intermediate
Autotaxin inhibitor (CAS N/A) C₂₈H₂₆F₃N₅O₃ 561.54 g/mol Benzotriazole, trifluoromethoxyphenyl IC₅₀ = 0.0098589 µM

Research Findings

  • Structural Rigidity and Binding : The (3aR,6aS) stereochemistry of the pyrrolo[3,4-c]pyrrole core confers conformational stability, which is critical for high-affinity interactions in enzyme-inhibitor complexes (e.g., Autotaxin inhibition in ) .
  • Substituent Impact on Bioactivity : Electron-deficient groups (e.g., trifluoromethoxy in ) significantly enhance potency compared to simpler acetyl derivatives .
  • Synthetic Utility : Hydrochloride salts () and trifluoroacetic acid adducts () are prioritized in synthesis to improve solubility and handling .

Biological Activity

1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one is a complex organic compound notable for its unique structural features and potential biological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

The compound's chemical structure can be represented with the following details:

PropertyValue
Molecular Formula C₈H₁₄N₂O
Molecular Weight 154.21 g/mol
IUPAC Name 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one
InChI Key VDDDGEAUZBQQIV-QFHMQQKOSA-N

The biological activity of 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one primarily involves its interactions with specific molecular targets within biological systems. These interactions can modulate the activity of enzymes, receptors, and other proteins involved in various signaling pathways.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular processes.
  • Receptor Modulation : It could act as a ligand for certain receptors, influencing downstream signaling cascades.

Biological Activities

Research indicates that 1-[(3aR,6aS)-octahydropyrrolo[3,4-c]pyrrol-2-yl]ethan-1-one exhibits several biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Properties

Preliminary research suggests potential anticancer effects. The compound has been observed to induce apoptosis in cancer cells through mechanisms such as:

  • Activation of caspases
  • Inhibition of cell proliferation

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Study on Antimicrobial Efficacy :
    • Researchers tested the compound against Gram-positive and Gram-negative bacteria.
    • Results indicated a significant reduction in bacterial growth at varying concentrations, suggesting its potential as an antimicrobial agent.
  • Anticancer Research :
    • A study focused on the effects of the compound on human cancer cell lines.
    • Findings revealed that treatment with the compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis.

Safety and Toxicology

While the biological activities are promising, safety assessments are crucial. Toxicological studies are necessary to evaluate:

  • Cytotoxicity in non-target cells
  • Long-term exposure effects

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